Cas no 66979-47-3 (Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate)
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
- ethyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate
- SCHEMBL8163031
- 66979-47-3
- CS-0151722
- Ethyl2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
- BS-17413
- Y11642
- MFCD27952715
- AKOS022188041
-
- Inchi: 1S/C12H14O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h7H,2-6H2,1H3
- InChI Key: PSCJOBZZERBIBG-UHFFFAOYSA-N
- SMILES: O1C(C(C(=O)OCC)=CC2=C1CCCC2)=O
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.6Ų
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF328-250mg |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95+% | 250mg |
3978CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF328-100mg |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95+% | 100mg |
1934CNY | 2021-05-07 | |
| Alichem | A449041927-1g |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95% | 1g |
$437.09 | 2023-09-01 | |
| Chemenu | CM162234-1g |
ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95% | 1g |
$464 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF328-50mg |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95+% | 50mg |
995.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF328-200mg |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95+% | 200mg |
2489.0CNY | 2021-07-17 | |
| Chemenu | CM162234-250mg |
ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM162234-1g |
ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1226075-1g |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95% | 1g |
$750 | 2024-06-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44555-100mg |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate |
66979-47-3 | 95% | 100mg |
¥257.0 | 2023-09-05 |
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate Suppliers
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
Recent Advances in the Study of Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS: 66979-47-3)
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS: 66979-47-3) is a synthetic compound belonging to the chromene derivative family, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic applications.
One of the most notable advancements in the study of Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is its role as a precursor in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel heterocyclic compounds with enhanced binding affinity for cancer-related targets. The researchers employed a multi-step synthetic route, starting with the condensation of cyclohexanone derivatives, followed by esterification to yield the final product. The compound's structural flexibility allows for further modifications, making it a valuable intermediate in drug discovery pipelines.
In addition to its synthetic applications, recent investigations have elucidated the compound's biological activities. A preclinical study conducted by a team at the University of Cambridge revealed its potent anti-inflammatory effects, mediated through the inhibition of NF-κB signaling pathways. The study, published in Bioorganic & Medicinal Chemistry Letters, reported that Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate significantly reduced pro-inflammatory cytokine levels in murine models, suggesting its potential as a lead compound for treating chronic inflammatory diseases.
Another groundbreaking study, featured in ACS Chemical Biology, explored the compound's anticancer properties. Researchers identified its ability to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase-3 and -9 pathways. Molecular docking simulations further confirmed its interaction with key oncogenic proteins, providing a mechanistic basis for its cytotoxic effects. These findings underscore the compound's dual functionality as both a synthetic intermediate and a therapeutic agent.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile. A 2024 review in European Journal of Pharmaceutical Sciences highlighted issues such as low oral bioavailability and rapid metabolism, which could limit its clinical translation. However, ongoing research is addressing these limitations through structural derivatization and formulation strategies, such as nanoparticle encapsulation, to enhance its stability and delivery.
In conclusion, Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS: 66979-47-3) represents a multifaceted compound with significant potential in chemical biology and drug development. Its synthetic versatility, coupled with its diverse pharmacological activities, positions it as a promising candidate for future therapeutic applications. Continued research efforts are expected to further unravel its mechanisms and optimize its efficacy, paving the way for its integration into clinical practice.
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